molecular formula C20H27N5O B12568224 N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide CAS No. 189764-69-0

N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide

Cat. No.: B12568224
CAS No.: 189764-69-0
M. Wt: 353.5 g/mol
InChI Key: AEJOMHPRAZJBOF-UHFFFAOYSA-N
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Description

“N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide” is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a benzamide group, an aminopentyl chain, and a dimethylamino-substituted phenyl group, making it a complex and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide” typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-(dimethylamino)aniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzamide to form the azo compound.

    Amidation: The final step involves the amidation of the azo compound with 5-aminopentanoic acid to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are commonly employed.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or marker in biological assays due to its azo group.

    Industry: Utilized in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of “N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide” would depend on its specific application. Generally, azo compounds can interact with biological molecules through various pathways:

    Molecular Targets: May target enzymes or receptors in biological systems.

    Pathways Involved: Can be involved in signaling pathways, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Aminopentyl)-4-{(E)-[4-(methylamino)phenyl]diazenyl}benzamide
  • N-(5-Aminopentyl)-4-{(E)-[4-(ethylamino)phenyl]diazenyl}benzamide
  • N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoic acid

Uniqueness

“N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide” stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

189764-69-0

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

N-(5-aminopentyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide

InChI

InChI=1S/C20H27N5O/c1-25(2)19-12-10-18(11-13-19)24-23-17-8-6-16(7-9-17)20(26)22-15-5-3-4-14-21/h6-13H,3-5,14-15,21H2,1-2H3,(H,22,26)

InChI Key

AEJOMHPRAZJBOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCCN

Origin of Product

United States

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